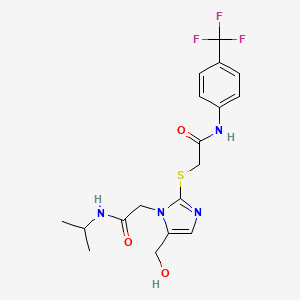

2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

This compound (CAS: 921867-07-4) is an imidazole-based acetamide derivative with a hydroxymethyl substituent at the 5-position of the imidazole ring and a trifluoromethylphenyl group at the acetamide nitrogen. Its molecular formula is C₁₈H₂₁F₃N₄O₃S, and it features a thioether linkage between the imidazole and acetamide moieties. Structural characterization via NMR and mass spectrometry confirms its configuration .

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3S/c1-11(2)23-15(27)8-25-14(9-26)7-22-17(25)29-10-16(28)24-13-5-3-12(4-6-13)18(19,20)21/h3-7,11,26H,8-10H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUBCAMJWVDYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by empirical data.

Chemical Structure

The compound features several distinct functional groups:

- Imidazole ring : A five-membered ring containing nitrogen, contributing to the compound's biological activity.

- Thioether linkage : Enhances stability and may influence pharmacokinetics.

- Trifluoromethyl group : Known for increasing lipophilicity and metabolic stability.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H21F3N4O3S |

| Molecular Weight | 380.44 g/mol |

| CAS Number | 921523-85-5 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies indicate that compounds with similar structures often exhibit significant enzyme inhibition and antiproliferative effects.

Case Studies and Empirical Evidence

- Antiproliferative Effects :

-

Enzyme Inhibition :

- Similar thioether-containing compounds have been shown to act as potent enzyme inhibitors, which may be relevant for therapeutic applications in cancer treatment.

- Phototoxicity Assessment :

Comparative Analysis with Similar Compounds

A comparison of structural analogs reveals insights into the unique features of our target compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(5-Nitrothiazol-2-yl)-2-thioacetamide | Contains nitro and thiazole groups | Known for potent enzyme inhibition |

| N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]acetamide | Similar acetamide structure | Intermediate for isoquinoline synthesis |

| N-(6-Arylbenzo[d]thiazol-2-yl)acetamides | Aryl substitutions with thiazole | Exhibits good antioxidant activity |

The presence of both hydroxymethyl and trifluoromethyl groups in the target compound enhances its solubility and potential biological activity compared to similar compounds lacking these functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Imidazole Substituents

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Structural Differences : Replaces the hydroxymethyl group at the imidazole 5-position with a 4-methoxyphenyl group and introduces a thiadiazole ring in place of the trifluoromethylphenyl acetamide.

- The methoxyphenyl group increases lipophilicity, which may affect bioavailability .

2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Structural Differences : Substitutes the hydroxymethyl group with a 4-fluorophenyl ring and replaces the trifluoromethylphenyl with a thiazole ring.

- The thiazole ring may enhance metal coordination properties, relevant for kinase inhibition .

Analogues with Varied Acetamide Substituents

2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Structural Differences: Replaces the isopropylamino group with a methylamino group and substitutes the trifluoromethylphenyl with a trifluoromethoxyphenyl group.

- The trifluoromethoxy group enhances electron-deficient character, improving membrane permeability .

Compounds with Alternative Linkages or Core Structures

Pyrazole and Thiazole Derivatives

- Example: Pyrazole-thiazole hybrids synthesized via reactions involving 2-cyanoacetamide precursors.

- Key Differences : Replace the imidazole core with pyrazole or thiazole rings.

- Impact : Pyrazole derivatives often exhibit stronger anti-inflammatory activity, while thiazoles are associated with antimicrobial properties. The absence of a hydroxymethyl group reduces polarity, favoring CNS penetration .

Triazole-Thiazole-Acetamide Hybrids

- Example: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)**

- Structural Differences : Incorporates a triazole ring and benzodiazole system instead of the imidazole-thioether backbone.

- Impact : The triazole ring improves metabolic stability, while the bromophenyl group enhances halogen bonding, critical for protease inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.